Phenol, 2-bromo-3,5-dimethoxy-
Description
Phenol, 2-bromo-3,5-dimethoxy- (IUPAC name: 2-bromo-3,5-dimethoxyphenol) is a brominated phenolic compound featuring two methoxy (-OCH₃) groups at the 3- and 5-positions and a bromine atom at the 2-position. Its molecular formula is C₈H₉BrO₃, with a molecular weight of 233.06 g/mol.
Properties
IUPAC Name |
2-bromo-3,5-dimethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOITXVOWFEFKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459841 | |
| Record name | Phenol, 2-bromo-3,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121449-70-5 | |
| Record name | Phenol, 2-bromo-3,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2-bromo-3,5-dimethoxy- typically involves the bromination of 3,5-dimethoxyphenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of Phenol, 2-bromo-3,5-dimethoxy- may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The methoxy groups on the aromatic ring activate it towards electrophilic substitution reactions.
Common Reagents and Conditions:
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Bromine
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Chloromethane
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Sulfuric acid
Major Products Formed:
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Substituted bromophenols
Oxidation
The phenolic hydroxyl group can be oxidized to form quinones.
Common Reagents and Conditions:
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Potassium permanganate
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Chromium trioxide
Major Products Formed:
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Quinones
Reduction
Quinones derived from Phenol, 2-bromo-3,5-dimethoxy- can be reduced back to phenols.
Common Reagents and Conditions:
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Sodium borohydride
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Hydrogen gas in the presence of a catalyst
Major Products Formed:
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Hydroquinones
Demethylation Reactions
Novel bromophenols can be synthesized via O-Me demethylation of diaryl methanes with BBr3 .
General Procedure for the Synthesis of Bromophenols:
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Diaryl methanes are dissolved in CH2Cl2, and the solutions are cooled to 0 °C .
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For each methoxy group in the structure of these compounds, 3 equivalents of BBr3 are added dropwise under N2 atmosphere .
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The reaction medium is cooled to 0 °C, and ice (20 g) and CH2Cl2 (50 mL) are added to the reaction medium, and the organic phases are separated .
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The water phase is extracted with ethyl acetate (2 × 50 mL). The organic layers are combined, dried over anhydrous Na2SO4, and the solvents are evaporated .
Comparative Analysis with Similar Compounds
Variations in substitution patterns impact the biological activities of similar compounds.
| Compound Name | Biological Activity |
|---|---|
| Phenol, 2-bromo-4,6-dimethoxy- | Moderate antimicrobial properties |
| Phenol, 3,5-dibromo-2-methoxy- | Enhanced anticancer activity |
| Phenol, 2,4,6-trimethoxy- | Strong antioxidant properties |
Scientific Research Applications
Phenol, 2-bromo-3,5-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 2-bromo-3,5-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups influence the compound’s reactivity and binding affinity. For example, the compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
Research Findings and Data Gaps
- The dimethoxy groups could direct regioselectivity in further substitutions.
Biological Activity
Phenol, 2-bromo-3,5-dimethoxy- is an organic compound classified as a bromophenol. It features a phenolic ring with bromine and methoxy substituents, which significantly influence its chemical reactivity and biological activity. This compound has garnered attention in scientific research due to its potential antimicrobial and anticancer properties.
Chemical Structure
The structural formula of Phenol, 2-bromo-3,5-dimethoxy- is represented as follows:
This structure highlights the positioning of the bromine and methoxy groups on the phenolic ring, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that Phenol, 2-bromo-3,5-dimethoxy- exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Case Study: Antifungal Activity
In one study, the compound demonstrated notable antifungal effects against Candida albicans, with an inhibition zone measured at 16 mm. This suggests its potential application in treating fungal infections.
Anticancer Activity
Phenol derivatives are often explored for their anticancer properties. Preliminary research indicates that Phenol, 2-bromo-3,5-dimethoxy- may induce apoptosis in cancer cells through specific molecular pathways.
The mechanism by which this compound exerts its biological effects involves interactions with cellular targets such as enzymes and receptors. The bromine atom and methoxy groups enhance the compound's binding affinity to these targets, potentially leading to enzyme inhibition or modulation of signaling pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of Phenol, 2-bromo-3,5-dimethoxy-, it is essential to compare it with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Phenol, 2-bromo-4,6-dimethoxy- | Moderate antimicrobial properties | |
| Phenol, 3,5-dibromo-2-methoxy- | Enhanced anticancer activity | |
| Phenol, 2,4,6-trimethoxy- | Strong antioxidant properties |
This table illustrates how variations in substitution patterns impact the biological activities of these compounds.
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-bromo-3,5-dimethoxy- typically involves bromination of 3,5-dimethoxyphenol using reagents like bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane. Controlled reaction conditions are crucial to achieve selective bromination at the desired position.
Applications in Medicine and Industry
Due to its unique properties, Phenol, 2-bromo-3,5-dimethoxy- is being investigated for various applications:
- Drug Development : Targeting specific enzymes and receptors.
- Industrial Use : Production of specialty chemicals with specific functionalities.
Q & A
Q. What are the optimal synthetic routes for preparing 2-bromo-3,5-dimethoxyphenol?
The compound can be synthesized via bromination of 3,5-dimethoxyphenol using electrophilic aromatic substitution. A related method involves refluxing a brominated precursor (e.g., 3,5-dimethoxybenzoic acid) with a brominating agent in ethanol, followed by purification via recrystallization . Alternative approaches include coupling reactions with halogenated intermediates, such as reacting 4-bromoaniline with aldehydes under reflux conditions .
Q. Which analytical techniques are most reliable for structural confirmation?
- X-ray crystallography : Single-crystal X-ray diffraction (employing SHELX software for refinement) is ideal for unambiguous structural determination, especially for resolving steric effects from methoxy and bromo substituents .
- GC-MS and NMR : Gas chromatography-mass spectrometry (GC-MS) identifies volatile derivatives, while / NMR spectroscopy resolves electronic environments of methoxy (-OCH) and bromo (-Br) groups. For example, methoxy protons typically resonate at δ 3.7–3.9 ppm in NMR .
Q. What safety protocols are critical for handling this compound?
Due to potential irritancy (GHS07 hazard classification), use personal protective equipment (PPE) including gloves and goggles. Work in a fume hood to avoid inhalation. Storage should be in airtight containers away from oxidizing agents. Waste disposal must follow halogenated phenol guidelines .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 2-bromo-3,5-dimethoxyphenol in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations can model charge distribution and reactive sites. For example, the bromine atom’s electrophilicity is influenced by electron-donating methoxy groups at the 3- and 5-positions, which may direct substitution to the para position. Molecular docking studies can further predict interactions with biological targets (e.g., enzymes in phytochemical pathways) .
Q. What experimental design considerations address low yields in bromination reactions?
Low yields may arise from steric hindrance due to methoxy groups or incomplete electrophilic attack. Strategies include:
Q. How should researchers resolve contradictions in spectroscopic data across studies?
Discrepancies in NMR or GC-MS results often stem from solvent effects, impurities, or instrument calibration. For example:
Q. What methodologies assess the ecological impact of 2-bromo-3,5-dimethoxyphenol in environmental samples?
Q. How can synthetic byproducts be minimized during large-scale production?
- Process optimization : Use flow chemistry to enhance mixing and reduce side reactions.
- Purification techniques : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or preparative HPLC for high-purity isolation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
